molecular formula C6H10O4 B128205 Adipic acid-d10 CAS No. 25373-21-1

Adipic acid-d10

Cat. No. B128205
CAS RN: 25373-21-1
M. Wt: 156.2 g/mol
InChI Key: WNLRTRBMVRJNCN-YQMDOBQVSA-N
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Description

Adipic acid is a significant industrial compound with a wide range of applications, including the production of nylon 6-6, thermoplastic polyurethane resins, adhesives, synthetic lubricants, and plasticizers. The global market for adipic acid is substantial, with an estimated value of around $6.3 billion per year. Traditionally, adipic acid is produced from petrochemical sources, specifically by the oxidation of KA oil (cyclohexanol and cyclohexanone) using nitric acid. However, this method poses environmental concerns, including the emission of greenhouse gases and heavy pollution .

Synthesis Analysis

Researchers are exploring more sustainable and environmentally friendly methods for adipic acid synthesis. Biological production from renewable substrates is gaining attention due to advancements in metabolic engineering and synthetic biology. Two biological routes have been identified: the accumulation of adipic acid precursors like d-glucaric acid and cis,cis-muconic acid, and the direct synthesis of adipic acid from carbon sources . Additionally, catalytic processes using oxygen and hydrogen peroxide as oxidants have been developed for the selective oxidation of various substrates, including cyclohexene, cyclohexane, and cyclohexanone, to adipic acid . A novel one-pot synthesis of adipic acid from guaiacol, a lignin-derived feedstock, has been achieved using genetically engineered Escherichia coli, demonstrating the potential of synthetic biology in creating biobased pathways for adipic acid production .

Molecular Structure Analysis

The molecular structure of adipic acid and its derivatives has been studied in various contexts. For instance, the crystal structure of a compound consisting of a 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine molecule and adipic acid has been characterized, revealing hydrogen bond interactions that form a three-dimensional network . This kind of structural analysis is crucial for understanding the properties and potential applications of adipic acid derivatives.

Chemical Reactions Analysis

Adipic acid can react with various compounds to form new products. For example, a conjugate of adipic acid with dihydroartemisinin was synthesized, which involved the reaction of vanillin with acetone, followed by conjugation with adipic acid and dihydroartemisinin . Such reactions expand the utility of adipic acid in creating novel compounds with potential applications in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of adipic acid derivatives have been explored to understand their potential applications. An adipic acid-derived epoxy resin was synthesized, which exhibited significantly lower viscosity compared to traditional epoxy resins and demonstrated promising mechanical properties . Furthermore, the development of a yeast strain and fermentation process for the production of bio-based adipic acid from vegetable oils has been reported, which could offer a sustainable alternative to petrochemical-derived adipic acid with high yield and selectivity .

Scientific Research Applications

1. Nanocatalysts in Adipic Acid Production

Adipic acid production typically involves environmentally harmful materials. Research by (Thomas et al., 2003) highlights an efficient catalyst comprising nanoparticles of Ru10Pt2 within mesoporous silica. This catalyst facilitates the production of adipic acid by hydrogenating muconic acid derived from D-glucose, offering a more environmentally friendly approach.

2. Bio-based Production from Renewable Oils

(Beardslee & Picataggio, 2012) discuss the development of a yeast strain for the production of bio-based adipic acid from any vegetable oil. This method provides a sustainable alternative to petrochemical sources, potentially reducing greenhouse gas emissions.

3. Luminescent Metal Coordination Polymers

Research by (Zhang, Wang, & Hu, 2014) explores the photoluminescent properties of two d10 metal coordination polymers based on 5-aminodiacetic isophthalic acid (H4adip). These findings contribute to the understanding of the luminescent properties of materials with potential applications in various fields.

4. "Green" Route to Adipic Acid

(Sato, Aoki, & Noyori, 1998) describe an environmentally friendly process for adipic acid production. They developed a method to oxidize cyclohexene directly to adipic acid using 30 percent hydrogen peroxide under organic solvent- and halide-free conditions.

5. Biotechnological Production

Several studies, such as those by (Deng, Ma, & Mao, 2016), (Skoog et al., 2018), and (Zhao et al., 2018) focus on the biological production of adipic acid. They explore various methods and challenges in producing adipic acid biologically from renewable substrates.

Safety And Hazards

Adipic acid-d10 may cause eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Given the growing demand for adipic acid and the desire to reduce its negative impact on the environment, considerable efforts have been devoted to developing more green and friendly routes . This includes the sustainable preparation of Adipic acid from biomass-based platform molecules, including 5-hydroxymethylfufural, glucose, γ-valerolactone, and phenolic compounds, through biocatalysis, chemocatalysis, and the combination of both .

properties

IUPAC Name

dideuterio 2,2,3,3,4,4,5,5-octadeuteriohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-YQMDOBQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583744
Record name (~2~H_8_)Hexane(~2~H_2_)dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adipic acid-d10

CAS RN

25373-21-1
Record name Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25373-21-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_8_)Hexane(~2~H_2_)dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25373-21-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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